

Application Notes: Immunoblotting Protocol for PROTAC-mediated SOS1 Degradation

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Compound of Interest

Compound Name: PROTAC SOS1 degrader-7

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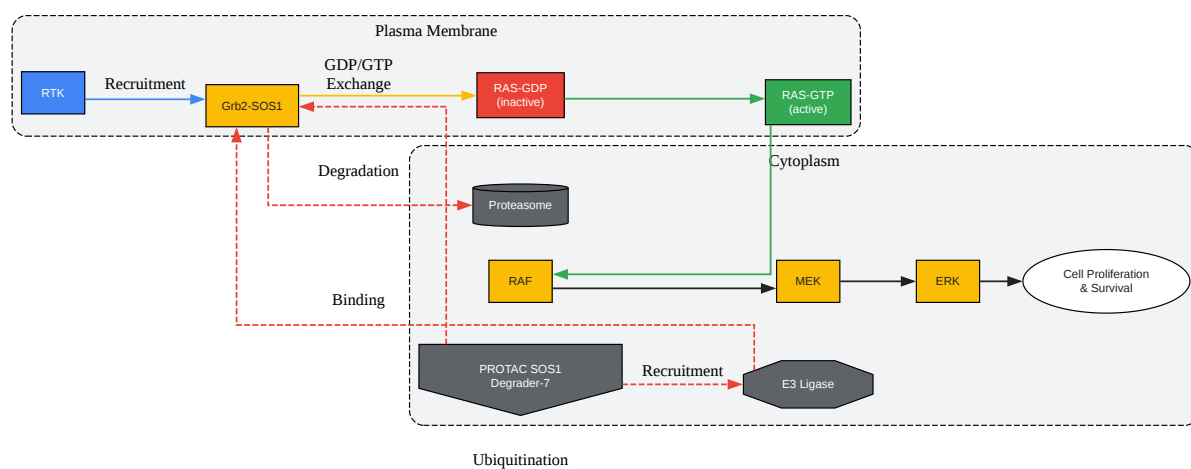
Introduction

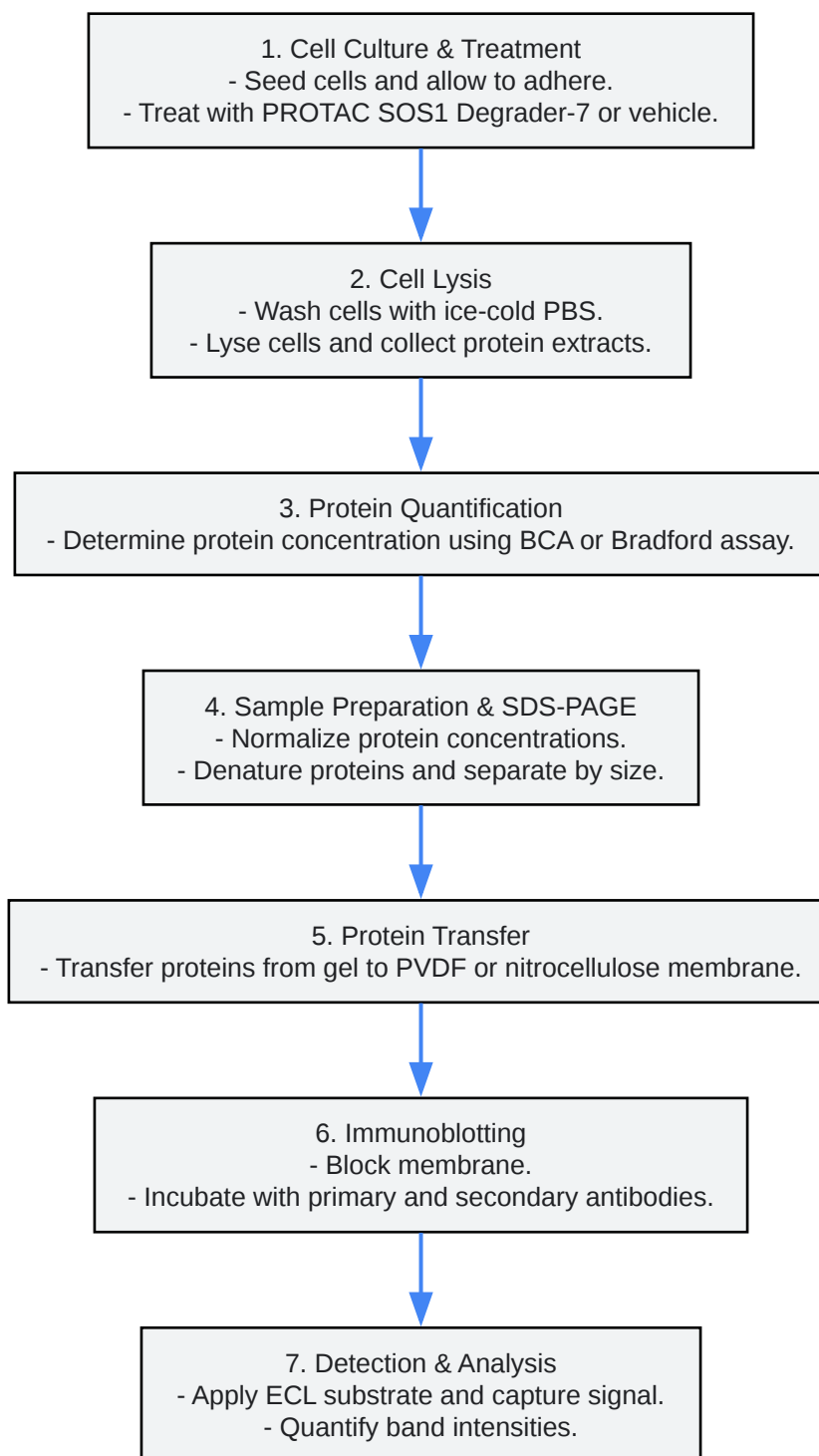
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, inducing the degradation of specific proteins rather than merely inhibiting their function. PROTAC SOS1 degraders are bifunctional molecules designed to selectively eliminate the Son of sevenless homolog 1 (SOS1) protein, a key guanine nucleotide exchange factor for RAS proteins. SOS1 plays a critical role in the activation of the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. By recruiting an E3 ubiquitin ligase to SOS1, these degraders trigger its ubiquitination and subsequent degradation by the proteasome. This application note provides a detailed protocol for assessing the degradation of SOS1 in response to a PROTAC SOS1 degrader, using immunoblotting as the primary detection method.

Signaling Pathway of SOS1-Mediated RAS Activation

SOS1 is a crucial activator of RAS proteins, which are central to cell signaling pathways that control cell growth, proliferation, and differentiation.[1] In response to upstream signals, such as from receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation.[2] Activated RAS (RAS-GTP) then initiates a downstream signaling cascade, most notably the MAPK/ERK

pathway. The degradation of SOS1 by a PROTAC is intended to disrupt this cascade, thereby inhibiting cancer cell proliferation.





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References

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